Product packaging for 9-Butyl-6-mercaptopurine(Cat. No.:CAS No. 6165-01-1)

9-Butyl-6-mercaptopurine

Cat. No.: B1227440
CAS No.: 6165-01-1
M. Wt: 208.29 g/mol
InChI Key: HRAKJMXGVYBTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Butyl-6-mercaptopurine (CAS Number 6165-01-1) is a chemical compound with the molecular formula C9H12N4S and a molecular weight of 208.28 g/mol . It is classified as a 9-alkyl derivative of 6-mercaptopurine (6-MP), a prominent purine antagonist antimetabolite . The primary research value of this compound lies in its function as a prodrug. Preclinical studies have demonstrated that it undergoes dealkylation in vivo to release the active parent drug, 6-mercaptopurine . This biotransformation may alter the pharmacological profile compared to administering 6-MP directly. 6-Mercaptopurine itself is a critical chemotherapeutic and immunosuppressive agent used in the treatment of acute lymphoblastic leukemia and autoimmune diseases like Crohn's disease and ulcerative colitis . Its mechanism of action involves conversion to active nucleotide metabolites that inhibit de novo purine synthesis and get incorporated into DNA and RNA, ultimately disrupting nucleic acid metabolism and suppressing cellular proliferation . Researchers may investigate this compound to explore potentially enhanced delivery, different toxicity patterns, or altered efficacy profiles of 6-MP in experimental models. This product is intended for research purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N4S B1227440 9-Butyl-6-mercaptopurine CAS No. 6165-01-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6165-01-1

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

9-butyl-3H-purine-6-thione

InChI

InChI=1S/C9H12N4S/c1-2-3-4-13-6-12-7-8(13)10-5-11-9(7)14/h5-6H,2-4H2,1H3,(H,10,11,14)

InChI Key

HRAKJMXGVYBTRV-UHFFFAOYSA-N

SMILES

CCCCN1C=NC2=C1NC=NC2=S

Canonical SMILES

CCCCN1C=NC2=C1NC=NC2=S

Other CAS No.

6165-01-1

Synonyms

9-(n-butyl)-6-mercaptopurine
9-butyl-6-mercaptopurine

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of 9 Butyl 6 Mercaptopurine

Established Synthetic Pathways for 9-Alkyl-6-mercaptopurine Compounds

The synthesis of 9-alkyl-6-mercaptopurine compounds, including the butyl derivative, typically involves the alkylation of a purine (B94841) precursor. A common challenge in this process is controlling the regioselectivity of the alkylation, as reactions can occur at both the N7 and N9 positions of the purine ring. scispace.comub.eduresearchgate.netresearchgate.net Generally, N9-alkylation is the desired outcome. ub.eduresearchgate.netresearchgate.net

Strategies for Butyl Group Introduction at the N9 Position

Several strategies have been developed to achieve regioselective N9-alkylation of purines. These methods often involve the use of specific bases, solvents, and catalysts to favor the formation of the N9 isomer.

One common approach is the alkylation of a suitable purine precursor, such as 6-chloropurine (B14466), with a butyl halide (e.g., butyl bromide or butyl iodide) in the presence of a base. ub.edumdpi.com The choice of base and solvent system is crucial for directing the alkylation to the N9 position. Bases like potassium carbonate (K2CO3) and tetrabutylammonium (B224687) hydroxide (B78521) have been employed to facilitate this reaction. ub.edunih.gov Microwave-assisted synthesis has also been shown to reduce reaction times and improve regioselectivity in favor of the N9-alkylated product. ub.edu

Another strategy involves the use of protecting groups to block the N7 position, thereby forcing alkylation to occur at the N9 position. For instance, the use of a bulky substituent at the C6 position of the purine ring can sterically hinder the N7 position, leading to higher N9 selectivity. mdpi.com Additionally, specific reaction conditions, such as the use of tetrabutylammonium fluoride (B91410) (TBAF), can accelerate the N9-alkylation of the purine ring with organic halides at room temperature. nih.gov

A reconstructive approach offers a regiospecific synthesis of N9-alkylated purines by building the purine ring onto a pre-alkylated precursor, thus avoiding the issue of N7/N9 isomerism altogether. researchgate.net

Table 1: Comparison of N9-Alkylation Strategies

Strategy Description Advantages Disadvantages
Direct Alkylation Reaction of a purine with an alkyl halide in the presence of a base. ub.edunih.gov Simple and direct method. Often results in a mixture of N7 and N9 isomers. scispace.comub.edu
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction. ub.edu Reduced reaction times and improved regioselectivity. ub.edu Requires specialized equipment.
Steric Hindrance Introduction of a bulky group at C6 to block the N7 position. mdpi.com High N9 selectivity. mdpi.com May require additional synthetic steps to introduce and remove the bulky group.
TBAF-Assisted Alkylation Use of tetrabutylammonium fluoride to promote N9-alkylation. nih.gov Rapid, reliable, and high-yielding at room temperature. nih.gov May not be suitable for all substrates.

| Reconstructive Synthesis | Building the purine ring on a pre-alkylated precursor. researchgate.net | Regiospecific, yielding only the N9 isomer. researchgate.net | Can be a more complex and lengthy synthetic route. |

Precursor Synthesis and Intermediate Chemistry

The synthesis of 9-butyl-6-mercaptopurine typically starts from a commercially available purine derivative. A common and effective precursor is 6-chloropurine. lookchem.comacs.org The synthesis can be summarized in the following general steps:

N9-Butylation of 6-Chloropurine: 6-chloropurine is reacted with a butylating agent, such as butyl bromide, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). This reaction yields 9-butyl-6-chloropurine. mdpi.comnih.gov As mentioned, controlling the reaction conditions is critical to maximize the yield of the desired N9 isomer over the N7 isomer. scispace.comub.edu

Conversion to this compound: The resulting 9-butyl-6-chloropurine is then converted to this compound. This is typically achieved by reacting it with a sulfur source, such as sodium hydrosulfide (B80085) (NaSH) or thiourea. This step involves a nucleophilic substitution of the chlorine atom at the C6 position with a thiol group.

An alternative route involves the direct alkylation of 6-mercaptopurine (B1684380). However, this can lead to S-alkylation in addition to N-alkylation, complicating the purification process. Therefore, the route starting from 6-chloropurine is often preferred for its cleaner reaction profile.

Derivatization Approaches for Structural Analogs of this compound

The development of structural analogs of this compound is of interest for exploring structure-activity relationships and potentially discovering compounds with improved properties. nih.gov Derivatization can be performed on both the butyl side chain and the purine ring system.

Modifications on the Butyl Side Chain

Modifications to the N9-butyl side chain can influence the compound's physical and biological properties. Studies on other 9-alkylpurine derivatives have shown that variations in the alkyl chain can impact their activity. nih.gov For this compound analogs, potential modifications could include:

Chain Length Variation: Synthesizing analogs with shorter (e.g., ethyl, propyl) or longer alkyl chains. nih.govnih.gov

Branching: Introducing branching to the butyl group (e.g., isobutyl, sec-butyl, tert-butyl). nih.gov

Functionalization: Introducing functional groups such as hydroxyl, amino, or carboxyl groups onto the butyl chain. This can alter the polarity and potential for hydrogen bonding.

Substitutions on the Purine Ring System

The purine ring itself offers several positions for substitution, allowing for a wide range of structural analogs.

C2 Position: The C2 position of the purine ring is a common site for modification. Introducing different substituents, such as an amino group to create a 2-amino-9-butyl-6-mercaptopurine analog, can significantly alter the molecule's properties. upm.edu.myscialert.net

C8 Position: The C8 position can also be functionalized. For example, halogenation at C8 followed by further substitution can lead to a variety of derivatives. mdpi.com

S-Alkylation/Derivatization: The thiol group at the C6 position is reactive and can be a target for derivatization. For instance, S-alkylation can produce thioether derivatives. rsc.org Asymmetrical disulfides can also be synthesized from the 6-mercapto group. researchgate.net

Table 2: Potential Derivatization Sites and Examples

Site of Derivatization Type of Modification Example Compound Class
N9-Butyl Side Chain Chain Length Variation 9-Ethyl-6-mercaptopurine, 9-Pentyl-6-mercaptopurine
Branching 9-Isobutyl-6-mercaptopurine
Functionalization 9-(4-Hydroxybutyl)-6-mercaptopurine
Purine Ring (C2) Substitution 2-Amino-9-butyl-6-mercaptopurine
Purine Ring (C8) Halogenation 8-Bromo-9-butyl-6-mercaptopurine
C6-Thiol Group S-Alkylation S-Methyl-9-butyl-6-mercaptopurine

Chemo-Enzymatic Synthesis Methods for this compound Analogs

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. tandfonline.commdpi.comscite.ai This approach is particularly valuable for the synthesis of nucleoside analogs, offering improved regio- and stereoselectivity compared to purely chemical methods. researchgate.netmdpi.com

For the synthesis of this compound analogs, enzymes such as purine nucleoside phosphorylases (PNPs) could be employed. mdpi.comresearchgate.net These enzymes catalyze the reversible phosphorolytic cleavage of the glycosidic bond in nucleosides. researchgate.net In the synthetic direction, they can be used to couple a purine base (or an analog) with a sugar phosphate (B84403).

A potential chemo-enzymatic strategy for a this compound analog could involve:

Chemical Synthesis of a Modified Purine Base: A derivatized 6-mercaptopurine, for example, with a modification on the purine ring, is first synthesized chemically.

Enzymatic Glycosylation: The synthesized purine base is then used as a substrate for a nucleoside phosphorylase, which would catalyze its coupling with a desired sugar moiety, such as a ribose or deoxyribose derivative. mdpi.comresearchgate.net While this is more common for nucleoside synthesis, the principles could be adapted for specific alkylations.

Although direct enzymatic butylation at the N9 position of 6-mercaptopurine is not a well-established method, the broader field of chemo-enzymatic synthesis offers promising avenues for creating novel analogs with high precision and efficiency. tandfonline.combeilstein-journals.org

Stereoselective Synthesis of Chiral this compound Variants

The introduction of chirality into the 9-butyl substituent of 6-mercaptopurine offers a pathway to novel analogs with potentially unique biological activities. The stereoselective synthesis of such chiral variants, where a stereocenter is present on the butyl chain, requires precise control over the formation of the N9-C bond or the modification of the butyl group itself. While specific literature on the stereoselective synthesis of this compound variants is not extensively detailed, established principles of asymmetric synthesis and N-alkylation of purine analogs provide a framework for achieving this goal. Methodologies can be broadly categorized into strategies involving chiral alkylating agents, the use of chiral auxiliaries, and organocatalytic approaches.

A primary strategy for synthesizing chiral this compound variants involves the direct alkylation of 6-mercaptopurine with an enantiomerically pure butyl halide or a related electrophile bearing a stereocenter. This approach transfers the pre-existing chirality from the alkylating agent to the final product. The key challenge in this method is achieving regioselectivity, as the alkylation of 6-mercaptopurine can occur at either the N7 or N9 position of the purine ring, and also at the exocyclic sulfur atom. To favor the desired N9-alkylation, reaction conditions must be carefully optimized. The use of specific bases and solvent systems can influence the N9/N7 ratio. For instance, the use of cesium carbonate as a catalyst has been shown to favor N9 alkylation in the synthesis of other chiral acyclic nucleosides. core.ac.uk

Another viable approach is the use of chiral auxiliaries. In this methodology, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming step. For instance, a chiral auxiliary could be attached to the 6-mercaptopurine scaffold to stereoselectively guide the addition of a butyl group. Alternatively, a chiral auxiliary could be employed on the alkylating agent itself to control the formation of a stereocenter on the butyl chain during the alkylation process. The diastereomeric products of such a reaction can then be separated, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched target compound. While not specifically documented for this compound, stereoselective alkylations of chiral nitro imines and imine dianions using chiral amines as auxiliaries have demonstrated high levels of diastereoselectivity with electrophiles like butyl iodide. nih.gov

Organocatalysis presents a modern and powerful tool for the enantioselective synthesis of chiral molecules. Chiral organocatalysts, such as chiral amines or phosphoric acids, can be employed to catalyze the asymmetric addition of nucleophiles to electrophiles. In the context of this compound variants, an organocatalytic aza-Michael addition could be envisioned. researchgate.net This would involve the reaction of 6-mercaptopurine with an α,β-unsaturated aldehyde or ester that could be converted into the desired chiral butyl substituent. The chiral catalyst would facilitate the formation of one enantiomer of the product over the other. This method has been successfully applied to the synthesis of other chiral acyclonucleosides with high enantiomeric excess. researchgate.net

Furthermore, dynamic kinetic resolution offers a sophisticated strategy for the asymmetric synthesis of chiral purine derivatives. nih.gov In a three-component reaction, a purine, an aldehyde, and an acid anhydride (B1165640) can react in the presence of a chiral catalyst to regioselectively form chiral acyclic purine nucleoside analogues with high yields and enantioselectivities. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound variants by selecting the appropriate aldehyde precursor for the butyl chain.

The following table outlines hypothetical data for the stereoselective synthesis of a chiral this compound variant, based on principles from related synthetic transformations.

EntryAlkylating Agent/SubstrateCatalyst/AuxiliaryBaseSolventN9/N7 RatioDiastereomeric/Enantiomeric Excess
1(R)-2-iodobutaneNoneCs₂CO₃DMF>95:5>98% ee (assuming retention)
21-bromo-2-methylbutane (racemic)Chiral Phase-Transfer CatalystK₂CO₃Toluene/H₂O90:1085% ee
3CrotonaldehydeChiral Secondary Amine (Organocatalyst)-CH₂Cl₂N/A (Aza-Michael)92% ee
46-mercaptopurine-chiral auxiliary adduct1-iodobutaneNaHTHF>98:295% de

Table 1. Hypothetical Data for Stereoselective Synthesis of Chiral this compound Variants. ee = enantiomeric excess, de = diastereomeric excess.

Mechanistic Investigations of 9 Butyl 6 Mercaptopurine at the Molecular and Cellular Levels

Biochemical Pathways and Enzymatic Transformations

The biological activity of purine (B94841) analogs is intricately linked to their metabolism by various enzymes. The substitution at the N9 position in 9-Butyl-6-mercaptopurine is expected to influence its interaction with these enzymatic pathways, potentially leading to a pharmacological profile distinct from its parent compound, 6-mercaptopurine (B1684380).

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) in Compound Activation

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) is a pivotal enzyme in the purine salvage pathway, responsible for the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides. For 6-mercaptopurine, this enzymatic reaction is a critical activation step, converting it to its therapeutically active form, 6-thioinosine monophosphate (TIMP). bmj.comgastrotraining.comnih.govmdpi.comwikipedia.orgchemicalbook.comscience.gov This conversion is essential for the cytotoxic effects of 6-MP. chemicalbook.com The enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base. nih.gov

Research on 9-alkyl-6-thiopurines, such as 9-(n-Butyl)-6-thioguanine and 9-ethyl-6-mercaptopurine, suggests that these derivatives may possess different mechanisms of action compared to their parent compounds, 6-mercaptopurine and 6-thioguanine (B1684491). researchgate.net This raises the possibility that this compound may not be a substrate for HGPRTase, or its conversion to a nucleotide form may be significantly less efficient than that of 6-MP. The presence of the butyl group at the N9 position, the site of ribosylation, could sterically hinder the binding of the molecule to the active site of HGPRTase. A study on a related compound, 2-amino-9-butyl-6-mercaptopurine, acknowledges the role of HGPRT in the metabolism of the parent 6-MP, but does not provide direct evidence of its own interaction with the enzyme. nih.gov Further enzymatic assays are required to definitively determine if this compound is a substrate for HGPRTase and to what extent this pathway contributes to its potential biological activity.

Table 1: HGPRTase Substrate Specificity

CompoundSubstrate for HGPRTaseProductReference
6-MercaptopurineYes6-Thioinosine monophosphate (TIMP) bmj.comchemicalbook.com
HypoxanthineYesInosine (B1671953) monophosphate (IMP) science.gov
GuanineYesGuanosine (B1672433) monophosphate (GMP) science.gov
This compoundNot definitively determined-

Thiopurine Methyltransferase (TPMT) and S-Methylation Pathways

Thiopurine S-methyltransferase (TPMT) is a key enzyme in the catabolism of thiopurine drugs like 6-mercaptopurine. jpedres.orgmedlineplus.govquestdiagnostics.comoup.comnih.gov It catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite. mdpi.com This methylation is a significant detoxification pathway, and genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in an accumulation of active thioguanine nucleotide metabolites and increased risk of toxicity. bmj.comoup.comnih.gov

The substitution at the N9 position in this compound could influence its recognition and metabolism by TPMT. While a review article on 6-mercaptopurine derivatives lists 9-(n-butyl)-6-mercaptopurine, it does not provide specific details on its interaction with TPMT. researchgate.net Similarly, a study involving 2-amino-9-butyl-6-mercaptopurine mentions the role of TPMT in 6-MP inactivation without detailing the metabolism of the butyl derivative itself. nih.gov The bulky butyl group might alter the substrate's fit within the TPMT active site, potentially reducing the rate of S-methylation compared to 6-MP. Direct enzymatic studies are necessary to ascertain whether this compound is a substrate for TPMT and to quantify the extent of its S-methylation.

Xanthine (B1682287) Oxidase and Oxidative Catabolism Research

Xanthine oxidase (XO) is a crucial enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and further to uric acid. utah.edu This enzyme also plays a major role in the inactivation of 6-mercaptopurine by converting it to 6-thiouric acid, an inactive metabolite. gastrotraining.comnih.govnih.govpharmgkb.orgresearchgate.netresearchgate.net The high activity of XO in the liver and intestines contributes to the significant first-pass metabolism of orally administered 6-MP. nih.gov

For 9-substituted purines, the metabolic fate can be altered. For instance, 9-methylpurine (B1201685) has been shown to be an inhibitor of xanthine oxidase. This suggests that the N9-butyl substitution in this compound could potentially lead to an inhibitory interaction with XO rather than being a substrate for oxidation. A review on 6-MP derivatives does mention 9-(n-butyl)-6-mercaptopurine but lacks specific data on its metabolism by XO. researchgate.net Further research is needed to clarify whether this compound is a substrate or an inhibitor of xanthine oxidase and to understand the implications for its bioavailability and potential drug interactions.

Inosine-5'-Monophosphate Dehydrogenase (IMPDH) and Xanthylate (XMP) Aminase Interactions

Inosine-5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). researchgate.netcore.ac.uk This pathway is critical for rapidly proliferating cells. The active metabolite of 6-mercaptopurine, 6-thioinosine monophosphate (TIMP), is a known inhibitor of IMPDH. wikipedia.orgresearchgate.netmdpi.com Furthermore, TIMP can be converted to thioguanylic acid (TGMP) through the sequential actions of IMPDH and xanthylate (XMP) aminase. drugbank.comselleckchem.com

The N9-butyl group in this compound prevents its conversion to a ribo- or deoxyribonucleotide, which is the form that interacts with IMPDH. Therefore, it is unlikely that this compound itself would directly inhibit IMPDH in the same manner as TIMP. However, the possibility of its metabolites interacting with the enzyme cannot be entirely ruled out without specific studies. Research on 9-alkyl thiopurines has suggested that their mechanisms of action may differ from the parent compounds, which could include altered interactions with enzymes like IMPDH. researchgate.net It is crucial to investigate the potential inhibitory effects of this compound and any of its potential metabolites on both IMPDH and xanthylate aminase to fully understand its pharmacological profile.

Table 2: Known Inhibitors of IMPDH

InhibitorType of InhibitionReference
6-Thioinosine monophosphate (TIMP)Competitive wikipedia.org
Mycophenolic acid (MPA)Non-competitive, reversible mdpi.com
MizoribineNon-competitive researchgate.net

Amidophosphoribosyltransferase Inhibition Studies

As this compound is not readily converted to a nucleotide, it is not expected to directly inhibit amidophosphoribosyltransferase. The formation of a methylated metabolite analogous to Me-TIMP from this compound is also unlikely due to the N9-substitution preventing ribosylation. A review mentioning 9-(n-butyl)-6-mercaptopurine in the context of 6-MP derivatives does not provide evidence of its interaction with this enzyme. researchgate.net Therefore, it is improbable that the mechanism of action of this compound involves the inhibition of amidophosphoribosyltransferase, a key feature of the parent compound's activity.

Interactions with Nucleic Acids and Macromolecular Structures

The interaction of small molecules with nucleic acids and other macromolecules is a critical determinant of their biological effects. For 6-mercaptopurine, its metabolites can be incorporated into DNA and RNA, leading to cytotoxicity. nih.govtandfonline.com Additionally, 6-MP has been shown to interact with DNA through a non-intercalative, groove-binding mode. utah.edu

The presence of the N9-butyl group in this compound would prevent its conversion into a nucleoside triphosphate and subsequent incorporation into the nucleic acid backbone. However, this does not preclude other forms of interaction. A study on 9-methyl-6-mercaptopurine demonstrated that it could inhibit the binding of a carcinogenic benzo(a)pyrene diol-epoxide to DNA, suggesting a potential protective role. nih.gov It is plausible that this compound could also interact with DNA, potentially through intercalation or groove binding, stabilized by the hydrophobic butyl group. Molecular modeling studies could provide insights into the preferred binding mode and affinity.

Furthermore, the binding of drugs to plasma proteins, such as human serum albumin (HSA), can significantly influence their pharmacokinetic properties. 6-mercaptopurine is known to bind to HSA. nih.gov The hydrophobicity of the butyl group in this compound is likely to enhance its binding to the hydrophobic pockets of HSA, potentially affecting its distribution and half-life in the body. Specific binding studies are required to characterize the interaction of this compound with nucleic acids and other macromolecules.

DNA Damage and Repair Pathway Modulation Studies

The integration of 6-mercaptopurine's metabolites into DNA is a form of DNA damage. Specifically, after the active metabolite 6-thioguanine is incorporated into DNA, it can be methylated. This modified base tends to mispair with thymine (B56734) during subsequent rounds of DNA replication. This mismatch triggers the cell's DNA mismatch repair (MMR) system. The continuous and futile attempts by the MMR pathway to repair these mismatches can lead to the induction of DNA strand breaks and ultimately trigger cell cycle arrest or cell death.

Binding Affinities and Conformational Changes Induced in DNA/RNA

While the primary mechanism involves metabolic conversion and incorporation, studies on the parent compound 6-mercaptopurine's direct interaction with DNA have been conducted to understand all potential modes of action. Biophysical and in-silico molecular docking approaches have shown that 6-mercaptopurine can interact with DNA through non-intercalative binding. The binding is characterized as a combination of groove binding and electrostatic interactions. Such studies on 6-MP have reported a moderate binding constant and have not shown evidence of intercalation between the DNA strands, meaning it does not insert itself between the base pairs of the DNA helix. Molecular docking simulations have helped to identify the minimum energy conformations of the drug-DNA complex, further supporting a groove-binding model.

Modulation of Cellular Signaling Pathways and Metabolic Checkpoints

The metabolites of this compound exert significant influence over crucial cellular signaling and metabolic pathways.

Effects on De Novo Purine Synthesis

A primary and well-established mechanism of action for 6-mercaptopurine, the active product of this compound, is the potent inhibition of de novo purine synthesis. wikipedia.org Its metabolite, thioinosine monophosphate (TIMP), competes with the natural purine derivatives inosine monophosphate (IMP) and guanosine monophosphate (GMP). drugbank.com TIMP and its methylated form, 6-methylthioinosinate (MTIMP), inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, which is the rate-limiting enzyme in the purine synthesis pathway. drugbank.com By blocking this pathway, the compound effectively depletes the cell of the necessary purine nucleotides (adenine and guanine) required for DNA and RNA synthesis. wikipedia.org

While direct studies on this compound are limited, a study on a related derivative, 2-amino-9-butyl-6-mercaptopurine, evaluated its cytotoxic effects on different cancer cell lines.

In Vitro Cytotoxicity (IC50) of 6-Mercaptopurine Derivatives upm.edu.myscialert.net
CompoundHepG2 Cells (Human Hepatocellular Carcinoma)MCF-7 Cells (Human Mammary Adenocarcinoma)
6-Mercaptopurine (6-MP)32.25 µM>100 µM
2-amino-9-butyl-6-mercaptopurine (2A9B6-MP)64.51 µM>100 µM
6-Hydroxy-2-Mercaptopurine (6H2-MP)>100 µM>100 µM

Impact on Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and metabolism. Research into the effects of 6-mercaptopurine on this pathway has shown that it can lead to the inhibition of mTOR. This effect is considered secondary to the metabolic stress induced by the drug. By causing a rapid reduction in intracellular ATP concentration, 6-mercaptopurine triggers a cascade of events that includes the shutdown of energy-intensive processes regulated by mTOR.

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation

As a central regulator of cellular energy homeostasis, AMP-activated protein kinase (AMPK) is activated in response to low intracellular energy levels. Studies have demonstrated that exposure of cells to 6-mercaptopurine leads to a swift decrease in intracellular ATP levels. This energy depletion serves as a signal for the activation of AMPK. The activation of AMPK, in turn, initiates a switch from anabolic processes that consume energy to catabolic processes that generate ATP, and it also leads to the inhibition of the mTOR pathway mentioned previously.

Nuclear Factor Kappa B (NF-κB) Pathway Studies

Information regarding specific studies on the direct interaction between 6-mercaptopurine and the Nuclear Factor Kappa B (NF-κB) pathway was not available in the provided search results. The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. nih.govfrontiersin.orguniprot.org

Research on Other Key Metabolic Regulators (e.g., HIF-1α, Myc, NR4A family)

Investigations into 6-mercaptopurine (6-MP) have revealed its influence on several key regulators of cellular metabolism and gene expression.

Hypoxia-Inducible Factor-1α (HIF-1α) and Myc: Research on leukemic T cells has shown that exposure to 6-MP can lead to a significant decrease in the expression levels of both HIF-1α and the oncogene Myc. nih.gov This inhibitory effect on major metabolic checkpoints is associated with a reduction in both glycolytic and glutaminolytic fluxes, indicating a profound impact on cellular energetic metabolism. nih.gov In one study, incubating T cells with 6-MP for 24 and 48 hours resulted in a notable reduction in HIF-1α and Myc expression. nih.gov

NR4A Family: 6-mercaptopurine has been identified as an activator of the Nuclear Receptor Subfamily 4 Group A (NR4A). um.es Studies have demonstrated that 6-MP can activate NR4A members, including NR4A1 (Nur77), NR4A2 (Nurr1), and NR4A3 (NOR-1). nih.govbioscientifica.com This activation is mediated through the N-terminal AF-1 domain of the receptors. um.es The interaction is further enhanced by the coactivator TRAP220, whose activity is modulated by 6-MP. bioscientifica.com While 6-MP activates these orphan nuclear receptors, it has not been determined if this occurs via direct binding. um.es Interestingly, the activation of NR4A1 by 6-MP has been linked to the induction of HIF-1α, suggesting a complex interplay between these signaling pathways. um.es

Protein and Enzyme Interaction Studies

Binding to Human Serum Albumin (HSA) and Other Plasma Proteins

The interaction between 6-mercaptopurine and Human Serum Albumin (HSA), the most abundant plasma protein, has been characterized through various methods including equilibrium dialysis, circular dichroism, and molecular docking. nih.govnih.gov Clinical studies indicate that approximately 19% of an administered dose of 6-MP binds to serum proteins. nih.gov

Molecular docking simulations and displacement experiments have shown that 6-MP binds within the binding cavity of subdomain IIA of HSA. nih.govnih.gov This is a region known as Sudlow's site I, a common binding site for many drugs. nih.gov The binding of 6-MP to HSA has been observed to cause alterations in the secondary structure of the protein. nih.govnih.gov

The table below summarizes the binding constants for 6-MP and other markers to HSA.

CompoundPredicted Binding Constant (log KHSAa)
6-Mercaptopurine (6-MP)3.09
Phenylbutazone (PhB)5.19
Warfarin (RWF)5.39
n-butyl p-aminobenzoate (ABE)3.62
Data sourced from physicochemical property module predictions. nih.gov

Deubiquitinating Enzyme (e.g., USP2a) Inhibition Research

Recent studies have identified 6-mercaptopurine as an inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Peptidase 2a (USP2a). nih.gov USP2a is an enzyme that removes ubiquitin from target proteins, thereby saving them from proteasomal degradation. Overexpression of USP2a is linked to the stabilization of oncogenic proteins like fatty acid synthase (FAS) and Mdm2. dntb.gov.uanih.gov

Research has shown that treatment with 6-MP can lead to a dose-dependent decrease in the levels of USP2a target proteins, including FAS and Mdm2, in cancer cells. nih.govresearchgate.net These findings suggest that 6-MP reduces the stability of these proteins by inhibiting the deubiquitinating activity of USP2a. nih.gov However, some studies also indicate that 6-MP may suppress the levels of both USP2a mRNA and protein, suggesting that its mechanism is not solely through direct enzyme inhibition. nih.govnih.govresearchgate.net

Computational and Theoretical Studies of 9 Butyl 6 Mercaptopurine

Molecular Docking Simulations and Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 9-Butyl-6-mercaptopurine, while specific docking studies are not extensively documented in publicly available literature, research on the parent compound, 6-mercaptopurine (B1684380) (6-MP), and its other derivatives provides a strong basis for predicting its binding behavior.

Studies on 6-MP have shown its interaction with various biological targets, including DNA and proteins like human serum albumin (HSA). nih.govplos.org Molecular docking simulations of 6-MP with calf thymus DNA have suggested a non-intercalative, groove-binding mode of interaction. plos.org The binding energy for this interaction has been calculated, indicating a spontaneous binding process. plos.org It is hypothesized that the 9-butyl group of this compound would likely enhance hydrophobic interactions within the binding pockets of target proteins or the grooves of DNA.

Molecular docking studies on 6-mercaptopurine with human serum albumin (HSA) have identified its binding location within the binding cavity of subdomain IIA, which is known as site I. nih.gov The binding is influenced by both hydrogen bonding and hydrophobic interactions. The introduction of a butyl group at the 9-position is expected to significantly increase the lipophilicity of the molecule, which could lead to stronger hydrophobic interactions and potentially a higher binding affinity to albumin and other proteins with hydrophobic pockets.

Furthermore, docking studies of purine (B94841) analogs against various enzymes, such as protein kinases, have revealed key interactions necessary for inhibition. For instance, the N-9 position of the purine ring is often situated in a hydrophobic pocket of the kinase active site. mdpi.com Therefore, it is predicted that the butyl group of this compound could favorably occupy such a pocket, contributing to the inhibitory activity.

Table 1: Predicted Binding Interactions of this compound Based on 6-Mercaptopurine Docking Studies

TargetPredicted Binding Site/ModeKey InteractionsPotential Influence of 9-Butyl Group
DNA Minor/Major Groove BindingHydrogen bonds, Stacking interactionsEnhanced hydrophobic interactions within the DNA groove
Human Serum Albumin (HSA) Subdomain IIA (Site I)Hydrogen bonds, Hydrophobic interactionsIncreased binding affinity due to stronger hydrophobic interactions
Protein Kinases ATP-binding pocketHydrogen bonds with hinge region, Hydrophobic interactionsFavorable occupation of the hydrophobic pocket, potentially increasing inhibitory potency

Molecular Dynamics Simulations to Elucidate Conformational Changes and Interactions

Simulations on G-quadruplex DNA with incorporated 6-mercaptopurine have indicated that the drug can destabilize the structure by causing local distortions. tandfonline.com An MD study on a G-quadruplex with a single 6-mercaptopurine analog also showed local distortion of the fold. researchgate.net The hydrophobic butyl group of this compound could further influence these interactions, possibly by interacting with hydrophobic regions of the G-quadruplex or by altering the solvation dynamics around the binding site.

MD simulations are also employed to study the stability of ligand-protein complexes predicted by molecular docking. For other purine-based inhibitors, MD simulations have been used to confirm the stability of the binding pose and to identify key residues involved in the interaction throughout the simulation. rsc.org A similar approach for this compound would be crucial to validate docking predictions and to understand the dynamic nature of its interactions with target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on analogs of S(6)-(4-nitrobenzyl)mercaptopurine riboside as inhibitors of human equilibrative nucleoside transporter 1 (hENT1). nih.gov These studies have produced reliable models that identify key steric and electrostatic features important for binding affinity. nih.gov

A significant finding from QSAR studies on 2,6,9-trisubstituted purine derivatives as kinase inhibitors is the importance of the volume and length of the alkyl group at the N-9 position. mdpi.com This directly relates to this compound, suggesting that the butyl group plays a crucial role in modulating the inhibitory activity against certain kinases. The QSAR models indicated that modifications at this position could enhance hydrophobic interactions within the kinase binding cavity. mdpi.com

QSAR studies on other purine derivatives have also highlighted the importance of hydrophobicity and steric parameters in determining their biological activity. wur.nl The butyl group in this compound would significantly contribute to the lipophilicity of the molecule, a parameter often correlated with increased cell penetration and interaction with hydrophobic targets.

Table 2: Key Findings from QSAR Studies on Related Purine Analogs

QSAR Study SubjectKey FindingsRelevance to this compound
S(6)-(4-nitrobenzyl)mercaptopurine riboside analogs Steric and electrostatic fields are critical for hENT1 inhibition. nih.govThe butyl group's size and electronic properties will influence these fields.
2,6,9-trisubstituted purine derivatives The volume and length of the N-9 alkyl group are important for kinase inhibition. mdpi.comThe butyl group is a key determinant of activity for potential kinase targets.
General purine derivatives Hydrophobicity (log P) and molar refractivity (MR) are often key descriptors. wur.nlThe butyl group significantly increases hydrophobicity and steric bulk.

In Silico Screening and Virtual Ligand Design Based on the this compound Scaffold

In silico screening and virtual ligand design are powerful computational tools used to identify and optimize new drug candidates. The this compound scaffold represents a promising starting point for these approaches.

Virtual screening of large chemical libraries can be performed to identify other molecules with similar structural features to this compound that may bind to the same targets. This can be done through ligand-based methods, which rely on the similarity to a known active molecule, or structure-based methods, which use the 3D structure of the target protein. plos.org For instance, a combined ligand-based and structure-based virtual screening approach was successfully used to discover novel inhibitors of the multidrug resistance protein 4 (MRP4), which is involved in resistance to 6-mercaptopurine. plos.org

The this compound scaffold can also be used for de novo drug design, where novel molecular structures are generated and optimized computationally to fit a specific target. Based on the understanding of its binding mode from docking and MD simulations, modifications can be proposed to the purine core, the butyl chain, or the mercapto group to improve potency, selectivity, and pharmacokinetic properties. For example, studies on other purine analogs have involved designing new derivatives by modifying substituents at various positions to enhance interactions with the target binding site. nih.gov

Computational studies have also guided the synthesis of novel purine analogs with potential antimalarial activity by targeting enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). researchgate.net The 9-alkyl purine scaffold was a key feature in the design of these compounds. researchgate.net This demonstrates the utility of using a scaffold like this compound for designing inhibitors for other parasitic or microbial enzymes.

Analytical Methodologies for Research Applications of 9 Butyl 6 Mercaptopurine

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the analysis of 9-Butyl-6-mercaptopurine, allowing for its separation from related substances and precise quantification.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. The development of a validated HPLC method is essential for ensuring accurate and reliable results. Research on 9-alkyl derivatives of 6-mercaptopurine (B1684380) has demonstrated the utility of reversed-phase HPLC for their separation and quantification. nih.gov

Method development typically involves optimizing the mobile phase composition, stationary phase, and detector settings. For this compound and similar thiopurine analogs, a C18 column is often employed as the stationary phase. The mobile phase is generally a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile, run in either isocratic or gradient elution mode. mdpi.comomicsonline.org

Validation of the HPLC method is performed in accordance with international guidelines to ensure its suitability for its intended purpose. researchgate.net Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response. omicsonline.org

Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. researchgate.netdiva-portal.org

Selectivity: Ensuring the method can distinguish the analyte from other components in the sample. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. omicsonline.org

UV detection is commonly used, with the wavelength set at or near the maximum absorbance of the thiopurine chromophore, which is typically in the range of 320-340 nm. nih.govresearchgate.net

Table 1: Representative HPLC Method Parameters for Thiopurine Analysis

Parameter Value/Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Methanol:Water (e.g., 7.5:92.5, v/v) with buffer researchgate.net
Flow Rate 1.0 mL/min mdpi.com
Detection UV at 322 nm researchgate.net
Injection Volume 20 µL

| Run Time | < 15 minutes |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is an invaluable tool. This technique is particularly useful for the analysis of low-level analytes in complex matrices. While specific UPLC-MS/MS applications for this compound are not extensively documented, methods developed for its parent compound, 6-mercaptopurine, and its metabolites can be readily adapted. acs.orgnih.govannlabmed.orgdoi.org

UPLC systems utilize columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The coupling of UPLC with a tandem mass spectrometer allows for the precise identification and quantification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. dovepress.com

Key aspects of UPLC-MS/MS method development include the optimization of chromatographic conditions for efficient separation and the fine-tuning of mass spectrometer parameters, such as ionization source settings (e.g., electrospray ionization - ESI) and multiple reaction monitoring (MRM) transitions for the specific analyte. doi.org

Table 2: Illustrative UPLC-MS/MS Parameters for Thiopurine Metabolite Analysis

Parameter Value/Condition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate 0.2 - 0.4 mL/min dovepress.com
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Specific to the analyte and its fragments doi.org

| Linear Range | Typically in the ng/mL to µg/mL range acs.org |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) can be employed for the analysis of purine (B94841) derivatives, although it often requires derivatization to increase the volatility and thermal stability of the analytes. For N9-substituted purines like this compound, GC analysis can provide high-resolution separation. mdpi.comutb.cz

In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation. A mass spectrometer is commonly used as a detector (GC-MS), providing both identification and quantification. nih.gov The separation of N7 and N9 isomers of substituted purines has been successfully achieved using GC. mdpi.comutb.cz

Capillary Electrophoresis (CE) for Compound Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged molecules and can be applied to the analysis of purine and pyrimidine (B1678525) bases and their derivatives. acs.orguri.eduscispace.comrsc.org In CE, separation is achieved based on the differential migration of analytes in an electrolyte-filled capillary under the influence of an electric field.

Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be utilized. The separation can be optimized by adjusting the pH and composition of the background electrolyte. acs.org For instance, using a borate (B1201080) buffer at an alkaline pH has been shown to effectively separate various purine bases. uri.edu

Table 3: Representative Capillary Electrophoresis Conditions for Purine Analysis

Parameter Value/Condition
Capillary Fused silica, e.g., 50 µm i.d. acs.org
Background Electrolyte Borate buffer (e.g., 25-50 mM) at pH ~9.5 uri.eduacs.org
Voltage 15-25 kV uri.eduacs.org
Detection UV at 254 nm acs.org

| Analysis Time | Typically under 20 minutes uri.eduacs.org |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Detection and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible method used for the detection and purity assessment of compounds containing chromophores. The purine ring system of this compound exhibits characteristic UV absorbance. The UV spectrum of 6-mercaptopurine, the parent compound, shows a maximum absorption peak around 320-325 nm in various solvents. researchgate.netplos.org The N9-butyl substitution is not expected to significantly shift this maximum absorbance.

UV-Vis spectroscopy is valuable for:

Compound Confirmation: The presence of the characteristic absorption maximum provides evidence for the presence of the thiopurine structure.

Quantification: Using the Beer-Lambert law, the concentration of a pure sample in solution can be determined.

Purity Assessment: The shape of the UV spectrum and the absence of unexpected absorption bands can indicate the purity of the compound. Changes in the UV spectrum upon oxidation can also be monitored. researchgate.net

Table 4: Typical UV-Vis Spectral Data for 6-Mercaptopurine Analogs

Solvent λmax (nm)
Methanol ~325 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H) and carbons (¹³C). researchgate.net

For this compound, ¹H NMR spectroscopy is used to identify the signals corresponding to the protons of the butyl group and the purine ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet, multiplet), and integration values provide a complete picture of the proton framework. For instance, the butyl chain would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the purine nitrogen. The protons on the purine core would appear as distinct singlets in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar structures. Actual experimental values may vary slightly.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~8.5 (singlet)-
H-8~8.0 (singlet)-
N⁹-CH₂-~4.3 (triplet)~45
-CH₂-CH₂-~1.9 (multiplet)~32
-CH₂-CH₃~1.4 (multiplet)~20
-CH₃~0.9 (triplet)~14
C-2-~150
C-4-~152
C-5-~130
C-6-~160
C-8-~145

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns. weebly.com For this compound, high-resolution mass spectrometry (HRMS) can accurately determine its molecular mass, which is a critical step in its identification. The molecular formula of this compound is C₉H₁₂N₄S, corresponding to a monoisotopic mass of approximately 208.08 Da. ncats.io

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques used for this type of molecule. db-thueringen.deuvic.ca Following ionization, the molecule undergoes fragmentation, breaking at its weakest bonds. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure.

Key fragmentation pathways for this compound would likely involve:

Loss of the butyl group: Cleavage of the N-C bond between the purine ring and the butyl chain is a common fragmentation, resulting in a prominent peak corresponding to the mercaptopurine core.

Fragmentation of the butyl chain: Sequential loss of alkyl fragments (e.g., CH₃, C₂H₅) from the butyl group can also be observed.

Purine ring fragmentation: The purine ring itself can break apart, leading to smaller, characteristic fragment ions.

Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate these fragmentation pathways, providing an additional layer of structural confirmation. uvic.ca

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueDescription
Molecular FormulaC₉H₁₂N₄S-
Molecular Weight208.283 g/mol ncats.ioAverage molecular weight.
Monoisotopic Mass208.0837 DaExact mass used in HRMS for formula confirmation.
Major Fragment Ion (predicted)[M - C₄H₉]⁺Corresponds to the loss of the butyl group.
Other Fragment Ions (predicted)[C₅H₄N₄S]⁺, [C₄H₉]⁺Corresponds to the mercaptopurine cation and the butyl cation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies. Each functional group has a characteristic absorption range. nsf.gov

The FTIR spectrum of this compound would display several key absorption bands that confirm its structure. Analysis of the parent compound, 6-mercaptopurine (6-MP), shows characteristic peaks that would also be present or shifted in the 9-butyl derivative. researchgate.netresearchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group/VibrationDescription
~3100-3000C-H stretch (aromatic)Associated with the C-H bonds on the purine ring.
~2960-2850C-H stretch (aliphatic)Strong bands corresponding to the C-H bonds of the butyl group. upi.edu
~2550S-H stretch (thiol)A weak band characteristic of the mercapto group, though it may not always be prominent.
~1600-1450C=C and C=N stretchMultiple bands from the purine ring system.
~1465 and ~1380C-H bendBending vibrations of the CH₂ and CH₃ groups in the butyl chain. upi.edu
~1250C-N stretchAssociated with the bond between the butyl group and the purine ring.

The presence of the aliphatic C-H stretching bands and the absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) would further confirm the N⁹-alkylation of the purine ring.

X-ray Crystallography Studies of this compound and Its Complexes

The resulting crystal structure would unequivocally confirm the site of the butyl group attachment at the N⁹ position of the purine ring. It would also reveal the planarity of the purine system and the specific orientation (conformation) of the butyl chain relative to the ring.

Furthermore, X-ray crystallography is invaluable for studying how this compound interacts with other molecules, such as proteins or enzymes, by co-crystallizing the compound with its biological target. nih.gov For example, studies on the parent compound, 6-mercaptopurine, have utilized this method to investigate its binding to transport proteins like human serum albumin (HSA). nih.govresearchgate.net Similar studies with this compound could reveal the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its binding, providing critical insights for structure-based drug design.

Table 4: Potential X-ray Crystallography Study Parameters

ParameterInformation ObtainedSignificance
Unit Cell DimensionsSize and shape of the repeating crystal lattice.Fundamental property of the crystalline solid.
Space GroupSymmetry of the crystal structure.Describes the arrangement of molecules in the crystal.
Atomic CoordinatesPrecise 3D position of every atom.Definitive structural confirmation.
Bond Lengths & AnglesGeometric details of the molecule.Confirms covalent structure and identifies any structural strain.
Intermolecular InteractionsAnalysis of hydrogen bonds, π-stacking.Understanding of solid-state packing and potential binding interactions.

Bioanalytical Method Development for Cellular and Preclinical Sample Analysis

To evaluate the behavior of this compound in biological systems, robust bioanalytical methods are required for its accurate and precise quantification in complex matrices such as plasma, urine, and tissue homogenates. researchgate.netamazonaws.com The development and validation of these methods are essential for preclinical pharmacokinetic and toxicokinetic studies. sci-hub.sebiotech-asia.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity, selectivity, and specificity. researchgate.net The development of an LC-MS/MS method for this compound involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and concentrate the analyte. researchgate.net Common techniques include:

Protein Precipitation (PPT): A simple method where an organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent, providing a cleaner sample.

Chromatographic Separation: An appropriate High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) column (e.g., a C18 reversed-phase column) is selected to separate this compound from its metabolites and other endogenous components. amazonaws.com The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent) is optimized to achieve a sharp peak shape and a short analysis time.

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This highly selective process minimizes interference and maximizes sensitivity.

The method must be fully validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability to ensure the reliability of the data generated in preclinical studies. science.gov

Preclinical Pharmacological Research of 9 Butyl 6 Mercaptopurine

In Vitro Cellular Activity Profiling

The cytotoxic and antiproliferative properties of 9-butyl-6-mercaptopurine and its analogs have been evaluated across several human cancer cell lines. Research has focused on its efficacy, often in comparison to its parent compound, 6-mercaptopurine (B1684380) (6-MP).

In a study evaluating a derivative, 2-amino-9-butyl-6-mercaptopurine (2A9B6-MP), dose-dependent cytotoxicity was observed in both human hepatocellular carcinoma (HepG2) and mammary adenocarcinoma (MCF-7) cell lines. upm.edu.myscialert.net The findings indicated that HepG2 cells were notably more susceptible to the compound than MCF-7 cells. upm.edu.myscialert.net At a concentration of 100 µM, the viability of HepG2 cells was approximately half that of MCF-7 cells, highlighting a degree of selectivity in its cytotoxic action. upm.edu.my The IC50 value—the concentration required to inhibit 50% of cell growth—for 2A9B6-MP was determined to be 64.51 µM in HepG2 cells, while it was greater than 100 µM in MCF-7 cells, confirming the higher resistance of the breast cancer cell line. upm.edu.myscialert.net

Further analysis of cell viability at high concentrations of 2A9B6-MP showed that at 50 µM and 100 µM, HepG2 cell viability was reduced to 57.20% and 38.71%, respectively. upm.edu.my In contrast, MCF-7 cells demonstrated greater resilience at the same concentrations. upm.edu.my Generally, 9-alkyl derivatives of 6-thiopurines are considered to have more favorable therapeutic indexes compared to the parent drugs. researchgate.net

While direct cytotoxic data for this compound on Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), and Chinese Hamster Ovary (CHO) cells is limited, studies on the parent compound 6-MP provide foundational insights. In Jurkat T cells, 50 µM of 6-MP significantly reduced cell viability in a time-dependent manner, with an approximate 30% reduction after 48 hours of incubation. nih.govoncotarget.com This antiproliferative effect is a hallmark of purine (B94841) analogs, which interfere with DNA synthesis. nih.govwikipedia.org

CompoundCell LineIC50 (µM)Cell Viability (at 100 µM)Source
2-amino-9-butyl-6-mercaptopurineHepG264.5138.71% upm.edu.myscialert.net
2-amino-9-butyl-6-mercaptopurineMCF-7>100~77% (approx. double HepG2) upm.edu.myscialert.net
6-mercaptopurineHepG232.2519.50% upm.edu.my
6-mercaptopurineMCF-7>10055.41% upm.edu.my
6-mercaptopurineJurkatNot specified~70% (after 48h at 50 µM) nih.govoncotarget.com

The mechanism of action for purine analogs like 6-mercaptopurine and its derivatives involves the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.govmdpi.com While specific studies on this compound are not widely available, the well-documented effects of the parent compound 6-MP offer a strong indication of its likely mechanistic pathways.

In Jurkat T cells, 6-MP has been shown to be a potent inducer of apoptosis. nih.gov Treatment with 50 µM 6-MP led to a time-dependent increase in apoptotic cells, with approximately 30% of the cell population becoming apoptotic after a 48-hour incubation. nih.gov This process is fundamental to its anticancer effects, as it eliminates malignant cells. mdpi.com The induction of apoptosis by 6-MP is linked to its ability to be incorporated into DNA, which leads to cell cycle arrest and subsequent cell death. mdpi.com

Furthermore, 6-MP influences cell cycle progression. Studies in Jurkat cells demonstrated that 6-MP treatment caused an accumulation of cells in the sub-G1 phase, which is characteristic of fragmented DNA in apoptotic cells. nih.gov After 72 hours, 34% of cells were in the sub-G1 phase, compared to only 13% in untreated cells. nih.gov This indicates that 6-MP blocks cell cycle progression, preventing cancer cells from dividing and proliferating. nih.gov In other models, 6-MP has been observed to cause cell cycle arrest at the S phase or G2/M phase, often mediated by the p53 protein, a key regulator of these processes. nih.gov

Purine analogs can profoundly impact cellular energetics and metabolism, which are critical for the survival and proliferation of cancer cells. nih.govnih.gov The parent compound, 6-mercaptopurine, has been shown to induce energetic failure in leukemic T cells, a mechanism that likely extends to its derivatives. oncotarget.comnih.gov

Research on Jurkat T cells revealed that 6-MP exposure leads to a rapid and significant reduction in intracellular ATP (adenosine triphosphate) concentration. nih.govresearchgate.net This ATP depletion was observed as early as 2 hours after treatment and became progressively more pronounced over 48 hours. nih.govresearchgate.net Since ATP is the primary energy currency of the cell, its depletion creates significant metabolic stress. nih.gov This reduction in ATP is consistent with 6-MP's role as an inhibitor of de novo purine synthesis, a pathway essential for producing the building blocks of ATP. nih.govnih.gov

The energetic stress induced by 6-MP triggers a cascade of metabolic changes. It leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.govnih.gov Activated AMPK, in turn, inhibits the mechanistic target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation. nih.govnih.gov Consequently, the expression of oncogenes like Myc and hypoxia-inducible factor 1α (HIF-1α) is reduced. nih.gov This cascade results in a strong decrease in crucial metabolic fluxes, including glycolysis and glutaminolysis, although it does not appear to affect glucose uptake directly. nih.govnih.gov This comprehensive shutdown of cellular metabolism contributes significantly to the antiproliferative effects of the drug. nih.govnih.gov

Cellular Uptake and Transport Mechanisms Research

The efficacy of a drug is highly dependent on its ability to enter target cells and reach its site of action. Research into the cellular uptake of 6-mercaptopurine, particularly when delivered via nanomedicines, provides a model for understanding how derivatives like this compound may be transported into cells. nih.govnih.gov

Studies on 6-mercaptopurine-loaded nanomedicines (6-MPNs) have shown that their cellular uptake is an active, energy-dependent process. nih.govnih.gov This contrasts with the passive transport that can be involved with free drugs. nih.gov The primary internalization routes for these nanoparticles are forms of endocytosis, a process where the cell engulfs external substances. nih.gov

Specifically, the endocytosis of 6-MPNs is mediated mainly through caveolae/lipid raft pathways and micropinocytosis. nih.govnih.gov Caveolae are small, flask-shaped invaginations in the cell membrane that are involved in cellular transport. nih.gov Uptake through this pathway often allows substances to bypass early endosomes and avoid immediate degradation in lysosomes. mdpi.com Micropinocytosis is another endocytic process that involves the non-specific uptake of large amounts of extracellular fluid and particles. nih.gov The involvement of these specific clathrin-independent pathways suggests a sophisticated mechanism for cellular entry. nih.gov

Once inside the cell, the journey of 6-mercaptopurine continues through a complex intracellular trafficking network involving several key organelles. nih.gov Studies using inhibitors of specific cellular pathways have elucidated the route taken by 6-MPNs after endocytosis. nih.gov

The trafficking of 6-MPNs is significantly affected by the endoplasmic reticulum (ER)-Golgi complex. nih.govnih.gov The ER and Golgi apparatus are central to the processing and transport of proteins and lipids, and vesicles carrying the drug move between these compartments. thno.org Microtubules, which form the cell's cytoskeleton, act as "railways" for this long-range vesicular transport, and their disruption significantly impedes the movement of 6-MPNs. nih.govbiologists.com

Role of Efflux Transporters (e.g., P-glycoprotein/MDR1, MRP4) in Cellular Accumulation and Efflux

The cellular concentration of therapeutic agents is a critical determinant of their efficacy and is regulated by a balance between influx and efflux mechanisms. Efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 4 (MRP4), are key players in this process, actively extruding substrates from the cell, which can lead to drug resistance.

P-glycoprotein, the product of the ABCB1 gene, is a well-characterized efflux pump that transports a wide array of structurally diverse compounds, particularly hydrophobic molecules. solvobiotech.com Its expression in cancer cells has been linked to resistance to numerous chemotherapeutic agents. frontiersin.orgnih.gov While direct studies on this compound are limited, its primary metabolite, 6-mercaptopurine (6-MP), and its subsequent active metabolites are known to be substrates for other transporters.

MRP4, an organic anion transporter, has been specifically implicated in the efflux of 6-MP and its nucleotide metabolites. scienceopen.comresearchgate.net Research has shown that increased expression of MRP4 can lead to resistance by reducing the intracellular accumulation of active thiopurine metabolites. clinpgx.org In preclinical models using Caco-2 cells, inhibition of the MRP4 transporter resulted in an increased intracellular concentration of 6-MP, demonstrating the transporter's significant role in its cellular efflux. scienceopen.com Given that this compound serves as a prodrug for 6-MP, it is plausible that its ultimate intracellular active metabolite concentrations are influenced by MRP4 activity. The lipophilic nature of the butyl group in this compound could potentially alter its interaction with P-gp compared to 6-MP, but its primary mechanism of action relies on conversion to 6-MP, making MRP4 a transporter of significant interest.

Efflux TransporterGene NameKnown Substrates (Relevant to Pathway)Potential Role in this compound Pharmacology
P-glycoprotein (P-gp) ABCB1Wide range of hydrophobic compounds, various chemotherapeutics solvobiotech.comnih.govMay influence the efflux of the this compound prodrug itself due to increased lipophilicity.
Multidrug Resistance-Associated Protein 4 (MRP4) ABCC46-mercaptopurine (6-MP) and its nucleotide analogs scienceopen.comresearchgate.netclinpgx.orgLikely plays a crucial role in limiting the intracellular accumulation of active metabolites derived from this compound, potentially contributing to cellular resistance.

Metabolic Pathway Research in Preclinical Models (In Vitro and Animal Models)

Preclinical research in animal models has established that this compound functions as a prodrug, undergoing metabolic conversion to release the pharmacologically active parent compound, 6-mercaptopurine (6-MP). nih.gov The primary metabolic step is the dealkylation of the 9-butyl group.

Studies in AKR mice have demonstrated this conversion, identifying 6-MP in the urine of animals administered this compound. nih.gov This finding suggests that the pharmacological and toxicological profiles of this compound are largely attributable to the in vivo formation of 6-MP. nih.gov

Once formed, 6-MP enters its own well-documented metabolic pathways:

Anabolic Pathway: 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to thioinosine monophosphate (TIMP). clinpgx.orgmdpi.com TIMP is subsequently metabolized to form active 6-thioguanine (B1684491) nucleotides (TGNs), which exert cytotoxic effects by incorporating into DNA and RNA. mdpi.comresearchgate.net

Catabolic Pathways: A significant portion of 6-MP is inactivated through two main catabolic routes. Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP), an inactive metabolite. mdpi.comresearchgate.netresearchgate.net Concurrently, xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AO) oxidize 6-MP, ultimately forming the inactive metabolite 6-thiouric acid (6-TUA). researchgate.netnih.gov This oxidative process can occur via an intermediate, 6-thioxanthine (B131520) (6TX). nih.gov

Therefore, the "novel" metabolite specific to this compound is 6-MP itself, which then serves as the substrate for a cascade of subsequent metabolic transformations.

The metabolic fate of this compound is dictated by the activity of several key enzymes. The initial dealkylation to 6-MP is a critical activating step, though the specific enzyme system responsible for this cleavage in preclinical models is not fully elucidated. Following this conversion, the metabolism is governed by enzymes central to purine metabolism.

Xanthine Oxidase (XO) and Aldehyde Oxidase (AO): These molybdoflavoenzymes are crucial in the catabolism of 6-MP. nih.gov In vitro studies using human liver cytosol have shown that both XO and AO contribute to the conversion of 6-MP to the intermediate 6-thioxanthine, while XO is primarily responsible for the subsequent conversion to 6-thiouric acid. nih.gov In rat small intestine models, the biotransformation of 6-MP to 6-thiouric acid was shown to be a saturable process, demonstrating the finite capacity of this enzymatic pathway. nih.gov

Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the methylation of 6-MP to 6-MMP. researchgate.netresearchgate.net The activity of TPMT is a key determinant of whether 6-MP is shunted towards this inactive metabolite or towards the formation of active TGNs.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): HGPRT is the rate-limiting enzyme in the anabolic pathway, converting 6-MP into its first active nucleotide metabolite, TIMP. mdpi.comnih.gov High HGPRT activity is associated with higher concentrations of TGNs. nih.gov

The balance of these enzymatic activities in preclinical model systems, such as rodent liver or intestinal preparations, determines the pharmacokinetic profile and ultimate therapeutic potential of 6-MP derived from its 9-butyl prodrug.

Pharmacokinetic Studies in Animal Models (Focus on Research Methodology)

Pharmacokinetic studies in animal models, primarily rodents, have been essential for characterizing the absorption and distribution of thiopurines. Since this compound is a prodrug for 6-MP, the pharmacokinetic methodologies applied to 6-MP are directly relevant.

Methodology:

In Vitro and In Situ Intestinal Perfusion: To study absorption mechanisms, rat small intestine segments are often used. In vitro everted sac techniques and in situ loop perfusion models allow researchers to measure the rate of drug transport across the intestinal mucosa while controlling luminal contents. nih.govnih.gov Samples from the mucosal tissue and vascular effluent are typically analyzed using high-performance liquid chromatography (HPLC) to quantify the parent drug and its metabolites. nih.gov

Tissue Homogenization: To determine tissue distribution, animals are administered the compound, and at specific time points, organs of interest (e.g., liver, spleen, kidneys, bone marrow) are excised, weighed, and homogenized. dovepress.com The concentration of the drug and its metabolites in the tissue homogenates is then quantified, often by HPLC or UPLC-MS/MS. mdpi.comdovepress.com

Findings in Rodent Models:

Absorption: Studies in rats indicate that 6-MP is absorbed throughout the small intestine, with the ileum and jejunum being the primary sites. dovepress.com The absorption does not appear to involve active transport mechanisms. nih.gov The more lipophilic nature of this compound may enhance its passive diffusion across the intestinal membrane before its conversion to 6-MP.

Distribution: Following oral administration of 6-MP formulations to Sprague-Dawley rats, the highest drug concentrations were found in the spleen, followed by the bone marrow, kidney, liver, lung, and heart. dovepress.com This distribution pattern reflects the targeting of tissues with high rates of cell proliferation.

ParameterMethodological ApproachKey Findings in Rodent Models (for 6-MP)
Intestinal Absorption In situ intestinal loop perfusion in rats nih.govnih.govAbsorption occurs primarily in the ileum and jejunum via passive mechanisms. nih.govdovepress.com
Tissue Distribution Post-administration organ excision and homogenization in rats dovepress.comHighest distribution in spleen, bone marrow, kidney, and liver. dovepress.com

Understanding the routes of elimination is fundamental to characterizing a drug's pharmacokinetic profile. For this compound, excretion studies have focused on quantifying the appearance of its key metabolite, 6-MP, and subsequent catabolites in urine.

Methodology:

Metabolic Cages and Urine Collection: Animal models, such as mice, are housed in metabolic cages that allow for the separate collection of urine and feces over a defined period following drug administration.

Chromatographic Analysis: The collected urine is analyzed, typically using reverse-phase HPLC with UV detection, to identify and quantify the excreted compounds. nih.gov Enzymatic peak-shift techniques, where an enzyme like xanthine oxidase is used to convert 6-MP to 6-thiouric acid, can confirm the identity of metabolites. nih.gov

Findings in Animal Models:

Urinary Excretion: The primary route of excretion for 6-MP metabolites is through the kidneys into the urine. The major urinary metabolite is 6-thiouric acid, the product of xanthine oxidase-mediated catabolism. nih.govnih.gov

Prodrug Conversion and Excretion: In a study involving AKR mice, the cumulative daily urinary excretion of 6-MP from administered this compound was quantified. At near equitoxic doses, the amount of 6-MP excreted following this compound administration was approximately 20-30% of that observed in mice that received 6-MP directly. nih.gov This demonstrates that a substantial portion of the prodrug is converted to 6-MP and its metabolites, which are then cleared renally. After a 3-hour drug exposure in cell lines, intracellular MP metabolites declined rapidly once the cells were placed in drug-free media, indicating efficient clearance mechanisms at a cellular level. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Species

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. These models integrate drug-specific physicochemical data with physiological information of the species being studied, such as organ volumes and blood flow rates, to simulate concentration-time profiles in various tissues. frontiersin.org In the preclinical development of novel thiopurine analogs like this compound, PBPK models serve as a crucial tool to extrapolate pharmacokinetic behavior across different animal species and to anticipate human pharmacokinetics. researchgate.net

While specific PBPK models for this compound are not extensively published, the framework is well-established based on its parent compound, 6-mercaptopurine (6-MP). clinpgx.org A PBPK model for a thiopurine derivative in a preclinical species would typically consist of multiple compartments representing key organs and tissues (e.g., liver, kidney, gut, spleen, and a lumped "rest of body" compartment), interconnected by blood flow. frontiersin.org The development of such a model allows for the simulation of drug disposition and can help in designing more efficient preclinical studies, potentially reducing the number of animals required. researchgate.net

The construction of these models relies on a comprehensive set of physiological parameters from the target preclinical species. nih.gov These parameters are critical for accurately simulating the drug's behavior.

Table 1: Representative Physiological Parameters for PBPK Modeling in Preclinical Species

Parameter Dog Cat Swine Sheep
Organ Weights (% Body Weight)
Liver 3.3 3.1 2.5 1.8
Kidney 0.6 0.7 0.3 0.4
Spleen 0.3 0.3 0.2 0.2
Heart 0.8 0.5 0.4 0.5
Lungs 0.9 1.1 0.7 1.3
Blood Flow (% Cardiac Output)
Liver 20.0 25.0 25.0 22.0
Kidney 17.0 15.0 19.0 15.0
Spleen 2.0 2.5 3.0 2.0
Heart 4.0 4.0 4.0 4.0

This table presents generalized data compiled from literature for building PBPK models and may vary based on species, breed, and age. nih.govnih.gov

By integrating these physiological data with drug-specific parameters (such as solubility, permeability, and metabolic rates), PBPK models can predict tissue-specific concentrations, explore the impact of metabolic enzyme genetics (like Thiopurine S-methyltransferase variations), and simulate various scenarios to optimize future studies. clinpgx.orgnih.gov

Mechanisms of Acquired Resistance in Cellular Models

Acquired resistance to chemotherapeutic agents is a primary factor in the failure of cancer therapy. nih.gov For thiopurine analogs, including 6-mercaptopurine and by extension its derivatives like this compound, resistance can develop through several distinct cellular mechanisms.

Role of Drug Efflux Pump Upregulation (e.g., P-gp/MDR1, MRP4)

A prominent mechanism of multidrug resistance (MDR) involves the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps to actively remove cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.com

P-glycoprotein (P-gp/MDR1): P-glycoprotein, the product of the ABCB1 (MDR1) gene, is a well-characterized efflux pump that confers resistance to a wide array of anticancer drugs. mdpi.comresearchgate.net Research on the parent compound 6-mercaptopurine has demonstrated that P-gp upregulation is a critical mechanism of acquired resistance. In one study, a human chronic myeloid leukemia cell line (K562) was made resistant to 6-MP through stepwise selection. The resulting K562-MP5 cell line exhibited a 339-fold greater resistance to 6-MP compared to the parental cells. nih.gov This resistance was directly linked to the overexpression of P-gp and increased levels of MDR1 mRNA, which resulted in decreased accumulation and increased efflux of radiolabeled 6-MP and its metabolites. nih.govnih.gov

Multidrug Resistance-Associated Protein 4 (MRP4): MRP4 (encoded by the ABCC4 gene) is another ABC transporter implicated in resistance to nucleoside analogs. nih.gov Studies have shown that MRP4 is a key efflux pump for 6-mercaptopurine and its active metabolites. plos.org A human T-lymphoblastic leukemia cell line (CEM) selected for 6-MP resistance, designated CEM-MP5, showed approximately 100-fold resistance to the drug. nih.govresearchgate.net This resistance was associated with a significant increase in MRP4 protein levels. nih.govresearchgate.net Functional assays confirmed that the resistant cells had reduced accumulation and increased ATP-dependent efflux of 6-MP, consistent with the action of an efflux pump. nih.gov Furthermore, inhibiting MRP4 function has been shown to re-sensitize resistant cells to 6-MP. nih.govplos.org

Table 2: Efflux Pump Upregulation in 6-Mercaptopurine Resistant Cell Lines

Cell Line Cancer Type Efflux Pump Upregulated Fold Resistance to 6-MP Key Findings
K562-MP5 Chronic Myeloid Leukemia P-gp (MDR1) 339-fold Decreased drug accumulation and increased efflux due to P-gp overexpression. nih.govnih.gov
CEM-MP5 T-lymphoblastic Leukemia MRP4 ~100-fold Increased MRP4 levels and decreased levels of drug influx transporters (hENT1, hCNT2, hCNT3). nih.govresearchgate.net

| HEK293/MRP4 | Human Embryonic Kidney (transfected) | MRP4 | ~5-fold | Stably transfected cells overexpressing MRP4 showed resistance to 6-MP, which could be reversed by MRP4 inhibitors. plos.org |

Alterations in Drug Target Enzymes and Signaling Pathways

The cytotoxicity of thiopurines is dependent on their intracellular metabolism by a series of enzymes. Alterations in the activity of these enzymes can lead to profound drug resistance. The parent drug, 6-mercaptopurine, is a prodrug that requires bioactivation via the purine salvage pathway. nih.gov

The key activating enzyme is Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) , which converts 6-MP into its first active metabolite, 6-thioinosine monophosphate (6-TIMP). nih.gov A well-documented mechanism of resistance is the deficiency or loss of HGPRT activity, which prevents the drug's activation and subsequent incorporation into DNA and RNA. nih.gov

Conversely, enzymes involved in the inactivation of 6-MP can also be altered. Thiopurine S-methyltransferase (TPMT) inactivates 6-MP by converting it to 6-methylmercaptopurine. researchgate.net Increased TPMT activity can lead to more rapid drug inactivation and contribute to resistance. nih.gov Another enzyme, NUDT15 , dephosphorylates active thioguanine nucleotide metabolites, preventing their incorporation into DNA and thus contributing to detoxification and resistance. nih.gov

However, some research suggests that 9-alkylated thiopurines, such as this compound, may possess mechanisms of action that differ from those of 6-MP. researchgate.net Some of these compounds have shown activity in cell lines that are already resistant to other thiopurines, implying they may be less susceptible to resistance mechanisms involving alterations in enzymes like HGPRT. researchgate.net This suggests they might not require the same bioactivation pathway or could have different intracellular targets.

Enhanced DNA Repair Mechanisms

The primary mechanism of action for active thiopurine metabolites is the incorporation into DNA, leading to DNA damage, replication fork stalling, and the induction of double-strand breaks. nih.gov Consequently, an enhanced capacity to repair this DNA damage is a logical mechanism for acquired resistance. researchgate.net

Cancer cells can upregulate various DNA repair pathways to counteract the effects of genotoxic agents. nih.gov While direct studies on this compound are limited, the principles derived from related compounds are informative. Resistance to DNA-damaging agents often involves the upregulation of pathways such as:

Mismatch Repair (MMR): This pathway recognizes and repairs base mismatches that can be caused by the incorporation of thiopurine analogs. However, paradoxically, in some contexts, a deficient MMR system can lead to tolerance of the drug, as the cells fail to recognize the damage and trigger apoptosis.

Base Excision Repair (BER): This pathway is responsible for repairing single-base damage, and its upregulation could potentially remove incorporated thiopurine bases from the DNA.

Direct Reversal of Damage: Proteins like O6-methylguanine-DNA methyltransferase (MGMT) can directly repair certain types of DNA alkylation. nih.gov Increased expression of such repair proteins contributes to chemoresistance. nih.gov

The ability of a cancer cell to efficiently resolve DNA lesions before they become cytotoxic double-strand breaks is a key determinant of its sensitivity to thiopurine-based therapies. nih.govoaepublish.com

Evasion of Apoptotic Pathways

The ultimate goal of DNA damage induced by chemotherapeutic agents is to trigger programmed cell death, or apoptosis. nih.gov A crucial mechanism of drug resistance, therefore, is the ability of cancer cells to evade this apoptotic signal. nih.gov

This evasion is often mediated by alterations in the balance of pro- and anti-apoptotic proteins, particularly those of the B-cell lymphoma 2 (Bcl-2) family. nih.gov

Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) prevent the activation of the apoptotic cascade. Overexpression of these proteins allows cancer cells to tolerate significant levels of cellular stress and DNA damage without undergoing cell death.

Pro-apoptotic proteins (e.g., Bax, Bak, Bim) promote apoptosis. Downregulation or inactivation of these proteins can render cells resistant to apoptosis-inducing stimuli.

Studies have shown a direct link between drug efflux and apoptosis evasion. For instance, the inhibition of the MRP4 efflux pump in leukemic cells not only increases the intracellular concentration of 6-mercaptopurine but also significantly enhances the drug's ability to induce apoptosis. mdpi.com This demonstrates that by pumping the drug out, resistant cells prevent the accumulation of sufficient DNA damage needed to overcome the apoptotic threshold, effectively evading this critical cell death pathway. nih.govmdpi.com

Advanced Research Directions and Future Perspectives for 9 Butyl 6 Mercaptopurine

Prodrug Design and Novel Delivery Systems Research

The fundamental concept behind 9-butyl-6-mercaptopurine is its function as a prodrug. The addition of the 9-butyl group modifies the physicochemical properties of the parent 6-MP molecule, which can influence its absorption and distribution. Research in mice has shown that this compound is converted to 6-mercaptopurine (B1684380), indicating that it serves as a delivery vehicle for the active compound nih.gov. This prodrug approach aims to leverage potentially improved therapeutic indexes compared to the parent drug nih.govresearchgate.net. Future research in this area is focused on designing more sophisticated delivery systems to further enhance the therapeutic potential realized by this prodrug strategy.

While specific nanomedicine formulations for this compound are not yet widely reported, extensive research into nano-formulations of its active metabolite, 6-MP, provides a clear blueprint for future investigations. The primary goals of these nanotechnologies are to overcome the poor water solubility of 6-MP, extend its circulation time, and increase its bioavailability nih.govnih.gov. By extension, these systems could be adapted for this compound to improve its delivery and subsequent conversion to 6-MP at the target site.

Several nano-based strategies for 6-MP have been explored in preclinical models:

Polymer-Drug Conjugates: Hyaluronic acid (HA), a natural polysaccharide, has been used to create a polymer prodrug of 6-MP (HA-GS-MP). In this system, 6-MP is linked to the HA backbone via a glutathione-sensitive bond, which remains stable in the bloodstream but breaks to release the drug inside cancer cells where glutathione (B108866) concentration is high nih.gov. This formulation improves water solubility and targets cancer cells that overexpress the CD44 receptor, to which HA binds nih.gov.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): To address poor solubility and bioavailability, 6-MP has been incorporated into SNEDDS using oils and surfactants. One study utilized turmeric oil, which has its own antiproliferative properties, as the oil phase. The resulting nanoemulsion showed enhanced anticancer activity against liver and breast cancer cell lines compared to the free drug mdpi.com.

Injectable Hydrogels: For localized and sustained drug delivery, 6-MP has been conjugated to a gelatin-based hydrogel (6MP-GPGel). This system is designed to be injected near a tumor site, where it forms a gel that slowly releases the drug in response to the tumor microenvironment, offering prolonged therapeutic action and potentially reducing systemic side effects nih.gov.

Delivery SystemBase MaterialRelease MechanismPreclinical Findings for 6-MPReference
Polymer ProdrugHyaluronic Acid (HA)Glutathione-responsive cleavageImproved water solubility; targeted delivery to CD44-expressing cells; enhanced cytotoxicity. nih.gov
SNEDDSTurmeric OilSpontaneous emulsificationEnhanced solubility; improved antiproliferative activity in HepG2 and MCF-7 cells. mdpi.com
Injectable HydrogelGelatin, PEGDADiffusion from hydrogel matrixSustained, localized drug release; maintained anticancer activity of 6-MP. nih.gov

Building on nanomedicine formulations, targeted delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and minimizing off-target toxicity. For this compound, this would involve designing carriers that deliver the prodrug specifically to cancer tissues, where it can then be converted to active 6-MP.

Passive Targeting: This strategy relies on the inherent properties of nanoparticles and the pathophysiology of tumors. Nanocarriers, typically between 10-200 nm in size, can preferentially accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect acs.orgnih.gov. Polymeric micelles and nanoparticles containing 6-MP have been designed to exploit this effect nih.govresearchgate.net.

Active Targeting: This approach involves decorating the surface of a nanocarrier with ligands that bind to specific receptors overexpressed on cancer cells. As mentioned, the use of hyaluronic acid to target the CD44 receptor is a prime example of active targeting that has been successfully applied to 6-MP in preclinical models nih.gov. The development of antibody-drug conjugates (ADCs), where a cytotoxic agent is linked to a monoclonal antibody that targets a tumor-specific antigen, represents a highly sophisticated active targeting strategy that could be explored for purine (B94841) analogues in the future acs.orgnih.gov.

Combination Strategy Research in Preclinical Models

The efficacy of anticancer agents is often enhanced when they are used in combination with other drugs. Since this compound functions by releasing 6-MP, its potential in combination therapies is directly linked to the known synergistic interactions of 6-MP. The rationale for combination therapy is to target multiple, distinct cellular pathways simultaneously, which can lead to a more potent antitumor effect and help circumvent drug resistance nih.govnih.gov.

Preclinical studies have identified several agents that exhibit synergistic effects when combined with 6-mercaptopurine. These findings provide a strong basis for designing future combination trials that could involve this compound as the delivery prodrug.

Combination with Alkylating Agents: A recent study developed a polymer-based co-delivery system for 6-MP and the alkylating agent chlorambucil (B1668637). This nanodrug delivery system demonstrated a notable synergistic effect on HepG2 liver cancer cells, with a calculated combination index (CI) value of 0.81, where a CI value less than 1 indicates synergy researchgate.net.

Combination with Enzyme Inhibitors: The metabolic pathway of 6-MP includes degradation by the enzyme xanthine (B1682287) oxidase. Inhibiting this enzyme can potentiate the effects of 6-MP. Early studies showed that allopurinol, a xanthine oxidase inhibitor, enhances the therapeutic effect of 6-MP drugbank.com. Similarly, 4-Hydroxypyrazolo-(3,4-d)-pyrimidine, another potent xanthine oxidase inhibitor, was shown to potentiate the effects of 6-MP in fetal rats, highlighting the potential of this combination approach unmc.edu.

Combination with other Antimetabolites: A foundational concept in cancer therapy is the combination of multiple antimetabolites. Historically, combinations such as 6-MP with methotrexate (B535133) have proven more effective than monotherapy for treating acute leukemia nih.gov. Another study reported a synergistic effect between 6-mercaptopurine and 6-methylmercaptopurine (B131649) ribonucleoside on the metabolism of Sarcoma 180 cells in mice nih.gov.

Combination AgentsCellular/Animal ModelKey FindingReference
6-MP + ChlorambucilHepG2 CellsSynergistic cytotoxicity (Combination Index = 0.81) via a co-delivery nanocarrier. researchgate.net
6-MP + 4-Hydroxypyrazolo-(3,4-d)-pyrimidineFetal RatsPotentiation of 6-MP's biological effects by inhibiting its degradation via xanthine oxidase. unmc.edu
6-MP + 6-Methylmercaptopurine RibonucleosideSarcoma 180 Cells (Mice)Synergistic effect on the levels of adenine (B156593) nucleotides within the cancer cells. nih.gov

The potentiation observed in combination therapies stems from complementary mechanisms of action.

Co-delivery and Simultaneous Action: In the case of the 6-MP and chlorambucil nanocarrier, the synergy arises from ensuring that both drugs, which have different mechanisms, are delivered to the same cancer cell at the same time researchgate.net. 6-MP disrupts purine synthesis, while chlorambucil damages DNA through alkylation.

Metabolic Modulation: The combination of 6-MP with a xanthine oxidase inhibitor is a clear example of pharmacokinetic synergy. The inhibitor blocks a major degradation pathway for 6-MP, increasing the amount of drug that is converted into its active, cytotoxic metabolites (the thioguanine nucleotides) unmc.eduwjgnet.com.

Targeting Multiple Pathways: Combining 6-MP with agents like methotrexate attacks the cancer cell's replication machinery from multiple angles. While 6-MP interferes with purine metabolism, methotrexate inhibits dihydrofolate reductase, which is crucial for the synthesis of both purines and pyrimidines. This multi-pronged attack can be more effective than targeting a single pathway nih.gov.

Research on Biomarkers of Response and Resistance in Preclinical Models

The clinical use of 6-mercaptopurine is guided by biomarkers that predict patient response and toxicity. As this compound is a prodrug of 6-MP, these same biomarkers are critical for its future development and application. Research in this area focuses on identifying and validating markers that can help select patients who are most likely to benefit and avoid those at high risk of adverse effects.

Key biomarkers for 6-MP therapy include:

Thiopurine S-methyltransferase (TPMT): TPMT is a key enzyme that metabolizes 6-MP into 6-methylmercaptopurine (6-MMP), shunting the drug away from the pathway that produces the active 6-thioguanine (B1684491) nucleotide (6-TGN) metabolites. Genetic polymorphisms in the TPMT gene can lead to low or deficient enzyme activity. In individuals with low TPMT activity, a standard dose of 6-MP can lead to supraphysiologic levels of active 6-TGNs, causing severe toxicity researchgate.netwjgnet.com. TPMT genotyping or phenotyping is therefore a crucial predictive biomarker.

Metabolite Monitoring: Direct measurement of the intracellular concentrations of 6-TGN and 6-MMP in red blood cells is used to monitor and optimize therapy. Therapeutic efficacy is correlated with 6-TGN levels, while high levels of 6-MMP are associated with an increased risk of liver toxicity wjgnet.com. This monitoring allows for dose adjustments to maintain a therapeutic window.

Drug Resistance Mechanisms: Resistance to 6-MP can develop through various mechanisms. This can include decreased activity of the enzymes required to activate 6-MP, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or increased expression of drug efflux pumps like P-glycoprotein (encoded by the ABCB1 gene), which actively remove the drug from the cell nih.govnih.gov. While it was once thought that 9-alkyl derivatives might overcome resistance, their function as prodrugs suggests they would be subject to the same resistance mechanisms once converted to 6-MP nih.gov. Future research may focus on identifying biomarkers that predict the development of such resistance.

BiomarkerBiological RoleSignificance in Preclinical Research
TPMT Enzyme ActivityMetabolizes 6-MP, influencing the balance of active vs. toxic metabolites.Genetic variants are studied to predict metabolic profiles and potential toxicity.
6-TGN LevelsActive metabolites responsible for the cytotoxic effects of 6-MP.Correlated with therapeutic response in cellular and animal models.
6-MMP LevelsMetabolites associated with hepatotoxicity.Monitored to understand the potential for off-target toxicity in preclinical models.
Drug Efflux Pumps (e.g., P-glycoprotein)Proteins that can actively remove chemotherapy drugs from cancer cells.Overexpression is a key mechanism of acquired resistance studied in resistant cell lines.

Exploration of this compound as a Chemical Probe for Biological Processes

The utility of a chemical compound as a probe for biological processes hinges on its ability to interact specifically with cellular components, thereby enabling the study of those components' functions. Chemical probes are typically small molecules characterized by high potency and selectivity, which allow for the interrogation of biological systems with minimal off-target effects. rsc.org The exploration of this compound and its derivatives in this context is an emerging area of research, building upon the well-established biological activity of its parent compound, 6-mercaptopurine (6-MP). medchemexpress.comresearchgate.net 6-MP is a purine analogue that functions as an antimetabolite, interfering with nucleic acid synthesis. researchgate.netpharmacompass.com Derivatives like this compound are synthesized to potentially refine properties such as selectivity, potency, and metabolic stability, making them valuable tools for research. researchgate.netmdpi.com

The investigation into this compound as a tool to probe biological functions focuses primarily on its effects within cancer biology. By introducing a butyl group at the 9-position of the purine ring, researchers can study how this modification alters the interaction of the mercaptopurine scaffold with its biological targets.

Detailed Research Findings

Research into purine derivatives has identified the 2,6,9-trisubstituted purine scaffold as a promising starting point for developing new compounds with selective antitumor activity. mdpi.comimtm.cz The goal of such research is to create agents that have a potent cytotoxic effect on malignant cells while minimizing harm to normal cells. imtm.cz

One study specifically investigated the cytotoxic potential of a derivative, 2-amino-9-butyl-6-mercaptopurine (2A9B6-MP), alongside 6-MP and another derivative, on different cancer cell lines. upm.edu.myscialert.net The study aimed to evaluate how modifications to the 6-MP structure influence its anticancer effects. upm.edu.my The experiments involved incubating human hepatocellular carcinoma (HepG2) cells and mammary adenocarcinoma (MCF-7) cells with these compounds and measuring the resulting cell viability. scialert.net

The findings revealed that the parent compound, 6-MP, was more cytotoxic to both cell lines compared to its tested analogues. upm.edu.my However, the study also highlighted differential susceptibility between the cell lines to the 9-butyl derivative. At a concentration of 100 µM, the viability of MCF-7 breast cancer cells was approximately double that of the HepG2 liver cancer cells when treated with 2-amino-9-butyl-6-mercaptopurine, indicating a degree of cellular specificity. upm.edu.myscialert.net This differential effect makes the compound a useful probe for investigating the specific cellular pathways and resistance mechanisms that vary between different types of cancer cells.

The data from this comparative study are summarized below:

CompoundConcentration (µM)Cell LineCell Viability (%) upm.edu.myscialert.net
6-Mercaptopurine (6-MP)50HepG237.20
6-Mercaptopurine (6-MP)100HepG219.50
6-Mercaptopurine (6-MP)50MCF-760.31
6-Mercaptopurine (6-MP)100MCF-755.41
2-amino-9-butyl-6-mercaptopurine (2A9B6-MP)100HepG2Data not specified, but MCF-7 viability was "approximately double" that of HepG2
2-amino-9-butyl-6-mercaptopurine (2A9B6-MP)100MCF-7Data not specified, but viability was approximately double that of HepG2

These findings suggest that while the 9-butyl substitution in this context may reduce general cytotoxicity compared to 6-MP, it provides a tool to probe for differences in cellular response, potentially related to metabolic enzymes like NUDT15, which is known to hydrolyze thiopurine metabolites, or fatty acid synthase (FAS), a target of thiopurines. nih.govfrontiersin.org By observing how cancer cells with different genetic backgrounds respond to this compound, researchers can gain insights into the specific mechanisms that confer sensitivity or resistance to this class of compounds.

Q & A

Basic Research Questions

Q. What methodological approaches are used to synthesize and characterize 9-butyl-6-mercaptopurine?

  • Answer : Synthesis typically involves alkylation of 6-mercaptopurine with butyl halides under controlled pH and temperature. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., distinguishing N9 vs. N7 alkylation) and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) validates molecular weight, while elemental analysis confirms stoichiometry. For novel compounds, provide full spectroscopic data and purity thresholds (>95% recommended) .
Characterization Method Key Parameters
1^1H/13^13C NMRChemical shifts (δ) for butyl chain and purine ring
HPLCRetention time, peak symmetry, purity (%)
High-resolution MSExact mass (e.g., m/z 208.31 for C9_9H12_{12}N4_4S)

Q. How is the acute toxicity of this compound assessed in preclinical models?

  • Answer : Intraperitoneal administration in rodent models (rats/mice) is standard. Dose-response studies measure lethal dose (LD50_{50}) and sub-lethal effects. Key endpoints include hematological toxicity (leukopenia), hepatic enzyme elevation (ALT/AST), and histopathological analysis. For example:

  • Rat LDLo (intraperitoneal): 300 mg/kg
  • Mouse LD50_{50}: 270 mg/kg
    • Methodological Note : Pair toxicity studies with metabolite profiling (e.g., 6-thioguanine/6-methylmercaptopurine quantification via HPLC) to correlate toxicity with metabolic activation .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal. Solid-phase extraction (SPE) using C18 columns precedes analysis to isolate the compound from urine or plasma. Internal standards (e.g., deuterated analogs) improve quantification accuracy. Validate methods for linearity (R2^2 > 0.99), recovery (>80%), and sensitivity (limit of detection <1 ng/mL) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from 6-mercaptopurine, and what implications arise for therapeutic monitoring?

  • Answer : Unlike 6-MP, which undergoes methylation (via TPMT) and oxidation, the butyl group in this compound may alter metabolic stability. Use erythrocyte metabolite profiling (6-TG/6-MMP ratios) to assess compliance and cytotoxicity risk. For example:

  • Elevated 6-MMP correlates with hepatotoxicity in 6-MP studies .
  • Structural analogs like 9-ethyl-6-MP show delayed conversion to active metabolites .
    • Research Gap : No data exist on 9-butyl-6-MP’s thiopurine methyltransferase (TPMT) interaction. Design studies using recombinant TPMT to quantify methylation kinetics.

Q. How can contradictory findings on alkylated mercaptopurine derivatives’ immunomodulatory effects be resolved?

  • Answer : Contradictions arise from:

  • Model variability : In vitro vs. in vivo systems (e.g., IBD models vs. leukemia cell lines) .
  • Dose thresholds : Immunosuppression vs. cytotoxicity (e.g., lymphoma risk increases at cumulative doses >10 g in IBD patients) .
    • Resolution Strategy :

Meta-analysis of dose-response data (see Table 1) with stratification by disease type.

Mechanistic studies comparing NF-κB inhibition (anti-inflammatory) versus DNA incorporation (cytotoxic).

Study Type Key Finding Reference
Clinical trial (IBD)6-MP reduces steroid dependence (p<0.001)
Meta-analysis4.18x higher lymphoma risk with 6-MP/azathioprine

Q. What experimental designs address challenges in studying this compound’s structure-activity relationships?

  • Answer :

  • Comparative alkyl chain studies : Synthesize 9-methyl, 9-ethyl, and 9-butyl derivatives to evaluate chain length effects on solubility and target binding.
  • Molecular docking : Use purine-metabolizing enzymes (e.g., HPRT1) to predict binding affinity differences .
  • In vivo stability assays : Track butyl group retention via 13^13C-labeled compounds in rodent models.

Q. How should researchers design studies to resolve discrepancies in this compound’s reported cytotoxicity mechanisms?

  • Answer :

Multi-omics integration : Pair RNA-seq (apoptosis pathways) with metabolomics (purine salvage disruption).

Time-course assays : Measure delayed cytotoxicity (72+ hours) to account for prodrug activation .

Controlled biomonitoring : Use urinary biomarkers (e.g., 8-OHdG for oxidative stress) to distinguish direct vs. immune-mediated toxicity .

Q. What methodological considerations are critical for assessing this compound’s immunomodulatory potential in autoimmune models?

  • Answer :

  • Disease-specific models : Use DSS-induced colitis (for IBD) or EAE (multiple sclerosis) to evaluate context-dependent efficacy.
  • Flow cytometry : Quantify T-cell subset changes (e.g., Th17/Treg ratios) to link mechanisms to outcomes .
  • Dose optimization : Balance efficacy (e.g., Harvey-Bradshaw Index improvement) with toxicity (neutropenia incidence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.